molecular formula C12H21ClN2O3S B2644908 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856029-80-5

3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2644908
CAS RN: 1856029-80-5
M. Wt: 308.82
InChI Key: CRVXQNMZMQHHFW-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonyl chloride derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Some studies have suggested that this compound may inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in a range of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride are varied and complex, and have been studied extensively in vitro and in vivo. Some of the effects that have been observed include:
1. Anti-tumor activity: This compound has been shown to induce cell death in a range of cancer cell lines, making it a promising candidate for further research into cancer treatments.
2. Neuroprotective effects: 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has been shown to protect neurons from damage in a range of neurological disorders, including Alzheimer's disease.
3. Cardiovascular effects: This compound has been shown to have vasodilatory and anti-inflammatory effects, which may be useful in the treatment of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride in lab experiments include its wide range of potential applications and its relatively low toxicity. However, there are also some limitations to its use, including its relatively complex synthesis method and the fact that its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research into 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride. Some of the areas in which this compound may be studied include:
1. Cancer Treatment: Further research into the anti-tumor activity of this compound may lead to the development of new cancer treatments.
2. Neurological Disorders: More research is needed to fully understand the neuroprotective effects of 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride, and to determine whether it may be useful in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Disease: Further research into the cardiovascular effects of this compound may lead to the development of new treatments for cardiovascular disease.
In conclusion, 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is a promising compound with a wide range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been shown to have a range of biochemical and physiological effects, making it a useful tool for researchers in a range of fields. Further research into this compound may lead to the development of new treatments for cancer, neurological disorders, and cardiovascular disease.

Synthesis Methods

The synthesis of 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-sec-butyl-3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde with thionyl chloride in the presence of a suitable solvent, such as dichloromethane. This reaction results in the formation of the sulfonyl chloride derivative, which can then be purified and used in further research.

Scientific Research Applications

The primary application of 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is in scientific research, where it has been used as a tool to investigate a range of biochemical and physiological processes. Some of the areas in which this compound has been studied include:
1. Cancer Research: 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has been shown to have anti-tumor activity in a range of cancer cell lines, making it a promising candidate for further research into cancer treatments.
2. Neurological Research: This compound has also been studied for its potential neuroprotective effects, with some studies suggesting that it may be useful in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Research: 3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has been shown to have a range of effects on the cardiovascular system, including vasodilation and anti-inflammatory effects, making it a potential tool for the treatment of cardiovascular disease.

properties

IUPAC Name

1-butan-2-yl-3-(butoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-4-6-7-18-9-11-12(19(13,16)17)8-15(14-11)10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVXQNMZMQHHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride

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